molecular formula C10H10N2O B13193810 7-(Aminomethyl)quinolin-8-ol

7-(Aminomethyl)quinolin-8-ol

Cat. No.: B13193810
M. Wt: 174.20 g/mol
InChI Key: RRWSVNZDDVMIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)quinolin-8-ol typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound with an active hydrogen atom. In this case, the active hydrogen compound is 8-hydroxyquinoline. The reaction proceeds under mild conditions, often at room temperature, and yields the desired aminomethylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reagents are typically added in a specific order to optimize the reaction efficiency and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.

    Reduction: Reduction reactions can convert the compound into different aminomethylated derivatives.

    Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted quinolin-8-ol derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

7-(Aminomethyl)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a chelating agent, binding to metal ions and facilitating their removal or transport.

    Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)quinolin-8-ol involves its ability to interact with various molecular targets. The aminomethyl group allows the compound to form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in biological systems to transport and remove metal ions. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A closely related compound with similar chelating properties.

    5-(Aminomethyl)quinolin-8-ol: Another derivative with an aminomethyl group at a different position on the quinoline ring.

    Quinolin-8-amine: A compound with an amino group directly attached to the quinoline ring.

Uniqueness

7-(Aminomethyl)quinolin-8-ol is unique due to the specific positioning of the aminomethyl group, which enhances its ability to form stable complexes with metal ions. This unique structure also allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

7-(aminomethyl)quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13/h1-5,13H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWSVNZDDVMIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CN)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.